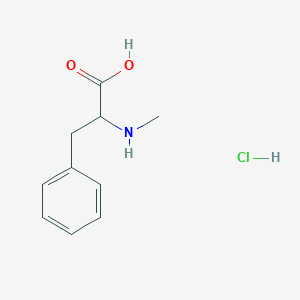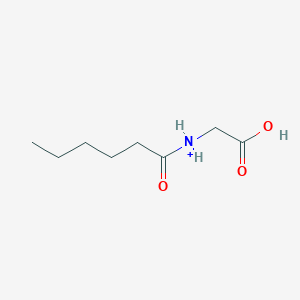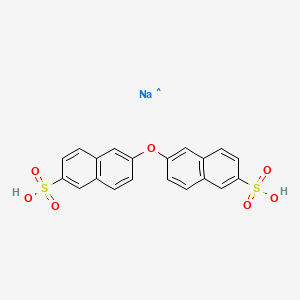
N-Methyl-DL-phenylalanine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-DL-phenylalanine hydrochloride: is a derivative of the amino acid phenylalanine It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino acid, and it exists as a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-DL-phenylalanine hydrochloride typically involves the methylation of DL-phenylalanine. One common method is the reaction of DL-phenylalanine with formaldehyde and hydrogen chloride, which results in the formation of the N-methylated product. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of N-Methyl-DL-phenylalanine hydrochloride may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-DL-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The methyl group on the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-Methyl-DL-phenylalanine N-oxide.
Reduction: N-Methyl-DL-phenylalanine amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Methyl-DL-phenylalanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in protein synthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-Methyl-DL-phenylalanine hydrochloride involves its interaction with biological molecules. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
β-Methyl-DL-phenylalanine hydrochloride: Another derivative of phenylalanine with a methyl group on the beta carbon.
N-Methyl-L-phenylalanine: The L-isomer of the compound, which may have different biological activity.
DL-Phenylalanine: The non-methylated form of the compound.
Uniqueness: N-Methyl-DL-phenylalanine hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, alter its interaction with enzymes and receptors, and potentially improve its therapeutic properties compared to non-methylated analogs.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
DFQSBSADGQZNFW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)


![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)

